molecular formula C13H20N2O B3199844 {4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine CAS No. 1017165-81-9

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine

Cat. No.: B3199844
CAS No.: 1017165-81-9
M. Wt: 220.31 g/mol
InChI Key: UMDJSGAJEMJQCC-UHFFFAOYSA-N
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Description

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . It is characterized by the presence of a morpholine ring substituted with a 3-methylbenzyl group and a methanamine group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

{4-[(3-Methylphenyl)methyl]morpholin-2-yl}methanamine can be compared with other similar compounds, such as:

  • {4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine
  • {4-[(4-Methylphenyl)methyl]morpholin-2-yl}methanamine
  • {4-[(3-Ethylphenyl)methyl]morpholin-2-yl}methanamine

These compounds share structural similarities but differ in the position or type of substituents on the phenyl ring.

Properties

IUPAC Name

[4-[(3-methylphenyl)methyl]morpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-3-2-4-12(7-11)9-15-5-6-16-13(8-14)10-15/h2-4,7,13H,5-6,8-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDJSGAJEMJQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCOC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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